(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol
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Overview
Description
(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a naturally occurring compound known for its antibacterial properties. It can be isolated from the roots of Atractylodes japonica and has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol typically involves the use of alkyne and diene precursors. The compound can be synthesized through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Atractylodes japonica. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Biology: Studied for its antibacterial properties, especially against MRSA.
Medicine: Potential therapeutic agent for bacterial infections.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in material science.
Mechanism of Action
The antibacterial activity of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and ultimately leading to cell lysis. Additionally, it can inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects .
Comparison with Similar Compounds
(4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl Diacetate: Another compound with similar antibacterial properties.
(6E,12E)-6,12-Tetradecadiene-8,10-diyne-1,3-diol: A closely related compound with similar chemical structure and properties.
Uniqueness: (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol stands out due to its high potency against MRSA and its versatility in chemical reactions, particularly in click chemistry. Its natural occurrence in Atractylodes japonica also makes it a valuable compound for natural product research .
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h2-3,8-9,14-16H,10-13H2,1H3/b3-2+,9-8+ |
InChI Key |
XWNRAKHEEHWEDC-VHYPUYLQSA-N |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/CCC(CCO)O |
Canonical SMILES |
CC=CC#CC#CC=CCCC(CCO)O |
Origin of Product |
United States |
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